2-(3-Ethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one chemical structure
2-(3-Ethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one chemical structure
An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 2-(3-Ethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one
Foreword: Navigating the Landscape of Bioactive Heterocycles
In the dynamic field of drug discovery, the exploration of novel heterocyclic scaffolds remains a cornerstone of innovation. Among these, the 2,3-dihydroquinolin-4(1H)-one framework has garnered significant attention due to its prevalence in a wide array of biologically active molecules. This guide is intended for researchers, medicinal chemists, and drug development professionals, providing a comprehensive technical overview of a representative member of this class: 2-(3-Ethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one.
While a wealth of information exists for the broader family of 2-aryl-2,3-dihydroquinolin-4(1H)-ones, specific experimental data for the 3-ethoxy-substituted derivative is not extensively documented in publicly accessible literature. Therefore, this guide adopts a predictive and instructive approach. We will leverage established synthetic methodologies and spectroscopic principles to provide a robust framework for the synthesis and characterization of this target molecule. Our objective is to empower researchers with the foundational knowledge and practical insights necessary to confidently explore this promising chemical space.
The 2,3-Dihydroquinolin-4(1H)-one Core: A Privileged Scaffold in Medicinal Chemistry
The quinoline and its partially saturated derivatives, such as the 2,3-dihydroquinolin-4(1H)-one core, are considered "privileged structures" in medicinal chemistry. This designation stems from their ability to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities. Derivatives of this scaffold have demonstrated potential as anticancer, anti-inflammatory, antibacterial, and antiviral agents, underscoring their therapeutic promise.
The 2-aryl substitution on the dihydroquinolinone ring system is a particularly attractive feature for medicinal chemists. The aryl group provides a versatile handle for modulating the compound's steric and electronic properties, thereby fine-tuning its biological activity and pharmacokinetic profile. The introduction of an ethoxy group at the 3-position of the phenyl ring, as in our target molecule, offers an interesting combination of lipophilicity and potential for hydrogen bonding interactions, which can significantly influence its binding to target proteins.
Synthetic Strategies: A Convergent Approach to the Dihydroquinolinone Core
The synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones is most commonly and efficiently achieved through the intramolecular cyclization of a 2'-aminochalcone precursor. This convergent strategy involves two key transformations: the Claisen-Schmidt condensation to form the chalcone, followed by an acid- or base-catalyzed intramolecular Michael addition.
Experimental Protocol: A Representative Synthesis
The following is a detailed, step-by-step protocol for the synthesis of 2-(3-Ethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one, based on well-established procedures for analogous compounds.[1][2]
Step 1: Synthesis of (E)-1-(2-aminophenyl)-3-(3-ethoxyphenyl)prop-2-en-1-one (2'-Amino-3-ethoxychalcone)
-
To a solution of 2'-aminoacetophenone (1.35 g, 10 mmol) in ethanol (30 mL) in a round-bottom flask, add 3-ethoxybenzaldehyde (1.50 g, 10 mmol).
-
Stir the mixture at room temperature to ensure homogeneity.
-
Slowly add an aqueous solution of potassium hydroxide (20%, 10 mL) dropwise to the stirred mixture.
-
Continue stirring at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (100 mL).
-
A yellow precipitate of the chalcone will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to afford the pure 2'-amino-3-ethoxychalcone.
Step 2: Synthesis of 2-(3-Ethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one
-
Dissolve the synthesized 2'-amino-3-ethoxychalcone (2.67 g, 10 mmol) in glacial acetic acid (20 mL) in a round-bottom flask.
-
Add a few drops of concentrated sulfuric acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, allow the mixture to cool to room temperature and pour it into ice-cold water (100 mL).
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with water.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain the pure 2-(3-Ethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one.
Structural Elucidation: A Predictive Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.80 | dd | 1H | H-5 |
| ~7.40 | ddd | 1H | H-7 |
| ~7.30 | t | 1H | H-3' (ethoxyphenyl) |
| ~7.00 - 7.10 | m | 3H | H-2', H-4', H-6' (ethoxyphenyl) |
| ~6.80 | d | 1H | H-8 |
| ~6.70 | t | 1H | H-6 |
| ~5.50 | dd | 1H | H-2 |
| ~4.70 | br s | 1H | N-H |
| ~4.10 | q | 2H | -OCH₂CH₃ |
| ~3.00 | dd | 1H | H-3a |
| ~2.80 | dd | 1H | H-3b |
| ~1.45 | t | 3H | -OCH₂CH₃ |
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~195.0 | C-4 (C=O) |
| ~159.0 | C-3' (ethoxyphenyl, C-O) |
| ~151.0 | C-8a |
| ~144.0 | C-1' (ethoxyphenyl) |
| ~135.0 | C-7 |
| ~130.0 | C-5' (ethoxyphenyl) |
| ~128.0 | C-5 |
| ~119.0 | C-2' (ethoxyphenyl) |
| ~118.0 | C-6 |
| ~116.0 | C-4a |
| ~115.0 | C-4' (ethoxyphenyl) |
| ~113.0 | C-6' (ethoxyphenyl) |
| ~112.0 | C-8 |
| ~63.5 | -OCH₂CH₃ |
| ~58.0 | C-2 |
| ~45.0 | C-3 |
| ~14.8 | -OCH₂CH₃ |
Infrared (IR) Spectroscopy
Predicted IR Absorption Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium, Sharp | N-H Stretch |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2980, ~2930 | Medium | Aliphatic C-H Stretch |
| ~1680 | Strong | C=O Stretch (Amide) |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C Stretch |
| ~1250 | Strong | Aryl-O-Alkyl Ether Stretch |
Mass Spectrometry (MS)
Predicted Mass Spectrometry Data (Electron Impact - EI)
-
Molecular Ion (M⁺): m/z = 267
-
Key Fragmentation Pathways:
-
Loss of the ethoxy group (-OC₂H₅) to give a fragment at m/z = 222.
-
Retro-Diels-Alder (RDA) fragmentation of the dihydroquinolinone ring.
-
Loss of the 3-ethoxyphenyl group to give a fragment corresponding to the dihydroquinolinone core.
-
Biological Significance and Potential Applications
The 2-aryl-2,3-dihydroquinolin-4(1H)-one scaffold is a fertile ground for the discovery of new therapeutic agents. Numerous studies have demonstrated the diverse biological activities of compounds belonging to this class.
Anticancer Activity
A significant body of research has focused on the anticancer potential of 2-aryl-2,3-dihydroquinolin-4(1H)-ones. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of tubulin polymerization, a critical process in cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells. Furthermore, certain derivatives have been found to inhibit key signaling kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).
Anti-inflammatory Activity
The anti-inflammatory properties of this scaffold have also been explored. Some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade. By modulating the production of pro-inflammatory prostaglandins, these compounds can potentially alleviate inflammation.
Antibacterial Activity
The emergence of antibiotic resistance has spurred the search for new antibacterial agents. 2-Aryl-2,3-dihydroquinolin-4(1H)-ones have shown promise in this area, with some derivatives exhibiting activity against both Gram-positive and Gram-negative bacteria. The proposed mechanisms of action include the inhibition of bacterial cell wall synthesis and interference with DNA gyrase, an essential enzyme for bacterial DNA replication.
Conclusion and Future Directions
2-(3-Ethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one represents a promising, yet underexplored, member of a biologically significant class of compounds. This guide has provided a comprehensive, albeit predictive, framework for its synthesis and structural characterization. The established biological activities of related compounds strongly suggest that this molecule and its derivatives warrant further investigation as potential therapeutic agents.
Future research should focus on the actual synthesis and thorough characterization of 2-(3-Ethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one to validate the predictions made in this guide. Subsequently, a systematic evaluation of its biological activities, including in vitro and in vivo studies, will be crucial to unlock its full therapeutic potential. The modular nature of its synthesis also allows for the facile generation of a library of related compounds, enabling detailed structure-activity relationship (SAR) studies to identify even more potent and selective drug candidates.
References
-
Cheng, Y. Y., Yang, J. S., Tsai, S. C., Liaw, C. C., Chung, J. G., Huang, L. J., ... & Kuo, S. C. (2012). The newly synthesized 2-(3-hydroxy-5-methoxyphenyl)-6,7-methylenedioxyquinolin-4-one triggers cell apoptosis through induction of oxidative stress and upregulation of the p38 MAPK signaling pathway in HL-60 human leukemia cells. Oncology reports, 28(4), 1482-1490. [Link]
-
Hradil, P., Hlaváč, J., Soural, M., Hajdúch, M., Kolář, M., & Večeřová, R. (2009). 3-Hydroxy-2-phenyl-4 (1H)-quinolinones as promising biologically active compounds. Mini reviews in medicinal chemistry, 9(6), 696-702. [Link]
-
Shaterian, H. R., Oveisi, A. R., & Honarmand, M. (2010). Synthesis of 2, 3-Dihydroquinazoline-4 (1 H)-ones. Synthetic Communications, 40(9), 1231-1243. [Link]
-
Kausar, N., Roy, I., Chattopadhyay, D., & Das, A. R. (2016). Synthesis of 2, 3-dihydroquinazolinones and quinazolin-4 (3H)-one catalyzed by Graphene Oxide nanosheets in aqueous medium:“on-water” protocol. RSC advances, 6(99), 97269-97285. [Link]
-
Amir, M., Kumar, H., & Khan, S. A. (2008). Synthesis and pharmacological evaluation of pyrazoline derivatives as anti-inflammatory and analgesic agents. Bioorganic & medicinal chemistry letters, 18(3), 918-922. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem. U.S. National Library of Medicine. Retrieved February 26, 2026, from [Link]
